cyclic RGD

Description

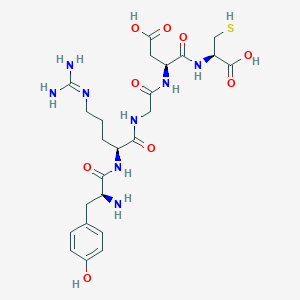

Structure

2D Structure

Properties

Molecular Formula |

C24H36N8O9S |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H36N8O9S/c25-14(8-12-3-5-13(33)6-4-12)20(37)31-15(2-1-7-28-24(26)27)21(38)29-10-18(34)30-16(9-19(35)36)22(39)32-17(11-42)23(40)41/h3-6,14-17,33,42H,1-2,7-11,25H2,(H,29,38)(H,30,34)(H,31,37)(H,32,39)(H,35,36)(H,40,41)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

BIEZITROCMXFHL-QAETUUGQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Architectural Blueprint of Cyclic RGD Peptides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the structural intricacies of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides, a class of molecules with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core structural features, conformational dynamics, and key experimental methodologies used to characterize these promising compounds. The constrained cyclic structure of these peptides enhances their binding affinity and selectivity for integrin receptors, making them valuable tools in fields such as oncology and angiogenesis research.

Core Structural Concepts

The biological activity of cyclic RGD peptides is intrinsically linked to their three-dimensional conformation. Cyclization reduces the inherent flexibility of linear peptides, locking the molecule into a bioactive conformation that mimics the RGD loop of extracellular matrix proteins like fibronectin.[1] This pre-organization is a key determinant of their high affinity and selectivity for specific integrin subtypes.

The central pharmacophore is the RGD sequence itself. The spatial orientation of the Arginine and Aspartic acid side chains is critical for integrin binding. A crucial parameter is the distance between the β-carbons (Cβ) of the Arginine and Aspartic acid residues. Optimal distances vary for different integrin subtypes, influencing the peptide's binding specificity.[1][2] For instance, the optimal distance for αIIbβ3 is in the range of 0.75-0.85 nm, while for αVβ3 and α5β1, it is at or below 0.67 nm.[1][2]

The peptide backbone's conformation is largely defined by the presence of β-turns, which are stabilized by intramolecular hydrogen bonds. Common turn types observed in this compound peptides include type I, type II, and type II'.[1] The specific type of β-turn dictates the overall topology and the presentation of the RGD motif to the integrin receptor. The amino acids flanking the RGD sequence also play a crucial role in stabilizing specific conformations through steric and electronic effects, further modulating receptor selectivity.[3][4]

Quantitative Conformational and Binding Affinity Data

The following tables summarize key quantitative data related to the conformation and integrin binding affinities of various this compound peptides. This data is essential for understanding structure-activity relationships and for the rational design of new, more potent, and selective analogues.

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Arg Cβ - Asp Cβ Distance (nm) | Predominant β-Turn Type | Reference(s) |

| Cilengitide (c(RGDfV)) | αvβ3 | Low nM range | ~0.67 | βII'/γ | [5] |

| c(RGDfK) | αvβ3 | Data not specified | Data not specified | Data not specified | [6] |

| c(RGDyK) | αvβ3 | Data not specified | Data not specified | Data not specified | [6] |

| GRGDSPK (Linear) | αvβ3 | Higher µM range | Not applicable | No stable turn | [5] |

| [GRGDFL] | αIIbβ3 | 2-4 fold > GRGDS | 0.75-0.85 | Data not specified | [2] |

| [ARGDFV] | αIIbβ3 | 2-4 fold > GRGDS | 0.75-0.85 | Data not specified | [2] |

| [GRGDFV] | αIIbβ3 | 2-4 fold > GRGDS | 0.75-0.85 | Data not specified | [2] |

| [RGDFV] | αvβ3 | 10-fold > GRGDS | < 0.67 | Data not specified | [2] |

| [RGDFV] | α5β1 | Equal to GRGDS | < 0.67 | Data not specified | [2] |

Experimental Protocols

The determination of the three-dimensional structure and binding affinities of this compound peptides relies on a combination of sophisticated experimental techniques.

Solid-Phase Peptide Synthesis (SPPS) of a this compound Peptide

This protocol outlines a general procedure for the synthesis of a this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: Swell a suitable solid support resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling: Attach the first Fmoc-protected amino acid to the resin.

-

Deprotection: Remove the Fmoc group using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) to expose the free amine.

-

Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids to the growing peptide chain. Each coupling step is followed by a deprotection step.

-

Cleavage from Resin: Once the linear peptide is assembled, cleave it from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Cyclization: Perform the head-to-tail cyclization of the linear peptide in solution, often using a coupling agent like HATU or HBTU.

-

Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of cyclic peptides.

-

Sample Preparation: Dissolve the purified this compound peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.[7]

-

Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer. This typically includes:

-

1D ¹H NMR: To assess sample purity and concentration.[7]

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.[7]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance restraints (< 5-6 Å).[7]

-

-

Resonance Assignment: Assign all proton resonances to their respective amino acids in the peptide sequence.

-

Structural Calculations: Use the distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures that are consistent with the NMR data. This is typically performed using molecular dynamics and simulated annealing protocols.

Structure Determination by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

-

Crystallization: Grow single crystals of the this compound peptide. This is often the most challenging step and involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration). Common techniques include vapor diffusion (hanging drop or sitting drop).[1]

-

Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[1]

-

Data Processing: Process the raw diffraction images to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. An atomic model of the peptide is then built into this map and refined against the experimental data to obtain the final, high-resolution crystal structure.[1]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the integrin signaling pathway and a general experimental workflow for this compound peptide characterization.

Caption: Integrin signaling pathway initiated by this compound peptide binding.

Caption: General experimental workflow for this compound peptide characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective recognition of this compound peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Solid-Phase Synthesis of Tailed this compound Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Cyclic RGD Integrin Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies central to the binding of cyclic Arginyl-Glycyl-Aspartic acid (RGD) peptides to integrin receptors.

Core Mechanism of Cyclic RGD-Integrin Interaction

Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate crucial cell-matrix and cell-cell interactions.[1] The RGD tripeptide sequence is the primary recognition motif for many integrins and is found in various extracellular matrix (ECM) proteins like fibronectin and vitronectin.[2]

The binding of RGD-containing ligands to integrins is a key event in processes such as cell adhesion, migration, proliferation, and angiogenesis.[3] this compound peptides have emerged as potent and selective ligands for specific integrin subtypes, notably αvβ3, αvβ5, and α5β1, which are often overexpressed in tumor cells and angiogenic blood vessels.[4]

The Advantage of Cyclization:

Linear RGD peptides generally exhibit lower binding affinity and are susceptible to enzymatic degradation.[5] Cyclization confers conformational rigidity, pre-organizing the RGD motif into a bioactive conformation that fits optimally into the integrin binding pocket.[5][6] This structural constraint significantly enhances binding affinity, stability, and selectivity compared to linear counterparts.[2][6] Molecular dynamics simulations have shown that this compound peptides form more stable complexes with integrins due to stronger interaction energies.[5]

The interaction is primarily mediated by the Aspartic acid (Asp) residue coordinating with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit, while the Arginine (Arg) residue forms salt bridges with Aspartic acid residues in the α subunit.[5]

Quantitative Binding Affinity Data

The binding affinity of this compound peptides to various integrin subtypes is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a peptide required to inhibit 50% of the binding of a natural ligand. Lower IC50 values indicate higher binding affinity.

| Peptide/Compound | Target Integrin | IC50 (nM) | Notes |

| Cilengitide (c[RGDfV]) | αvβ3 | 0.5 - 9.9[7] | Clinically evaluated cyclic peptide. |

| αvβ5 | 12300[8] | Shows high selectivity for αvβ3 over αvβ5. | |

| αvβ6 | ~10-100x higher than αvβ3[9] | ||

| c(RGDfK) | αvβ3 | 49.9 ± 5.5[10] | Common monomeric cyclic peptide. |

| Dimeric Peptides | |||

| DOTA-P-RGD₂ | αvβ3 | 5.0 ± 1.0[10] | Dimerization significantly increases affinity. |

| DOTA-3P-RGD₂ | αvβ3 | 1.5 ± 0.2[10] | Linker modification further enhances affinity. |

| Tetrameric Peptides | |||

| HYNIC-tetramer | αvβ3 | 7 ± 2[11] | Multimerization can further boost affinity.[11] |

| DOTA-2P-RGD₄ | αvβ3 | 0.5 ± 0.1[10] | Shows very high binding affinity. |

| DOTA-2P4G-RGD₄ | αvβ3 | 0.2 ± 0.1[10] | One of the most potent binders reported.[10] |

| Novel Peptidomimetics | |||

| Compound 7 (DKP-RGD) | αvβ6 | 2.3 ± 0.8[9] | A potent and selective αvβ6 ligand. |

Note: IC50 values can vary between studies due to different experimental conditions and cell lines used.[12]

Intracellular Signaling Pathways

Upon binding of a this compound peptide, integrins undergo a conformational change, leading to receptor clustering and the initiation of intracellular signaling cascades. This process, known as outside-in signaling, regulates critical cellular functions.

A key initial event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[13] This creates a high-affinity binding site for the SH2 domain of the Src family kinases (Src) .[14] The formation of the FAK-Src dual kinase complex is a central event that amplifies the signal.[15]

The activated FAK-Src complex then phosphorylates a host of downstream adaptor proteins, including paxillin (B1203293) and p130Cas, leading to the activation of pathways such as the MAPK/ERK pathway , which is crucial for cell proliferation and migration.[13][16] FAK can also associate with and activate PI 3-kinase, influencing cell survival pathways.[13]

Experimental Protocols

Determining the binding affinity and functional consequences of this compound peptides requires robust experimental methods. The solid-phase competitive binding assay and the cell adhesion assay are two foundational techniques.

Solid-Phase Competitive Binding Assay

This in vitro assay measures the ability of a test peptide to compete with a known, labeled ligand for binding to a purified, immobilized integrin receptor.

Methodology:

-

Plate Coating: High-binding 96-well microplates are coated with a solution of purified integrin (e.g., αvβ3) overnight at 4°C.[12]

-

Blocking: Wells are washed and then blocked with a protein solution, such as Bovine Serum Albumin (BSA), to prevent non-specific binding.[6]

-

Competitive Binding: A constant concentration of a labeled ligand (e.g., biotinylated vitronectin or a radiolabeled RGD peptide like 125I-echistatin) is added to the wells along with serial dilutions of the unlabeled test this compound peptide.[9][11]

-

Incubation: The plate is incubated for 1-3 hours at room temperature to allow the binding to reach equilibrium.[12]

-

Detection: Wells are washed to remove unbound ligands. If a biotinylated ligand is used, an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) is added, followed by a chromogenic substrate. The resulting signal (e.g., absorbance) is measured with a plate reader.[12] If a radioligand is used, bound radioactivity is measured with a gamma counter.[6]

-

Data Analysis: The signal is inversely proportional to the binding affinity of the test peptide. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[6]

Cell Adhesion Assay

This assay measures how a this compound peptide affects the attachment of integrin-expressing cells to a surface coated with an ECM protein. It provides a more physiologically relevant context for evaluating peptide function.

Methodology:

-

Plate Coating: 96-well plates are coated with an ECM protein (e.g., vitronectin for αvβ3/αvβ5 studies) and incubated to allow the protein to adhere.[17]

-

Blocking: Uncoated surfaces in the wells are blocked with BSA.[17]

-

Cell Preparation: Integrin-expressing cells (e.g., HeLa or U87MG cells) are harvested and resuspended in a serum-free medium.[18]

-

Inhibition Assay: The cell suspension is pre-incubated with various concentrations of the this compound peptide before being added to the ECM-coated wells.

-

Incubation: Cells are allowed to adhere to the plate for a defined period (e.g., 1-2 hours) at 37°C.[17]

-

Washing: Non-adherent cells are removed by gentle washing with PBS.[17]

-

Quantification: The remaining adherent cells are fixed and stained with a dye like crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of adherent cells.[17]

-

Data Analysis: The results are used to determine the concentration of the peptide that inhibits cell adhesion by 50% (IC50).

References

- 1. The emerging role of human transmembrane RGD-based counter-receptors of integrins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer [mdpi.com]

- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel cilengitide-based this compound peptides as αvβ3 integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Macrothis compound-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of 111In-Labeled this compound Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

discovery and history of cyclic RGD

An In-depth Technical Guide to the Discovery and History of Cyclic RGD

Abstract

The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a cornerstone of cell adhesion research, representing the principal recognition motif for numerous integrin receptors. While the initial discovery of the linear RGD sequence revolutionized our understanding of cell-extracellular matrix interactions, subsequent research revealed limitations in its stability and affinity. The strategic cyclization of RGD-containing peptides marked a pivotal advancement, leading to compounds with vastly improved binding affinity, selectivity, and proteolytic resistance. This technical guide provides a comprehensive overview of the peptides, detailing the seminal experiments, quantitative binding data, key methodologies, and the signaling pathways they modulate. It is intended for researchers, scientists, and drug development professionals engaged in integrin biology and targeted therapeutics.

The Foundational Discovery of the RGD Motif

The story of RGD begins with the study of fibronectin, a high-molecular-weight glycoprotein (B1211001) in the extracellular matrix (ECM) crucial for cell adhesion. In the early 1980s, Erkki Ruoslahti and Michael Pierschbacher sought to identify the minimal sequence within fibronectin responsible for its cell-binding activity.[1][2][3] Through a series of elegant experiments involving the synthesis and testing of various fibronectin fragments, they pinpointed the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) as the essential recognition site.[1][4]

Their foundational studies demonstrated that:

-

Synthetic peptides containing the RGD sequence could effectively promote cell attachment when immobilized on a substrate.[1]

-

Soluble RGD-containing peptides could competitively inhibit the attachment of cells to fibronectin-coated surfaces.[1][5]

-

The receptors responsible for recognizing this sequence were isolated and later named integrins.[1][3]

This discovery was a watershed moment, revealing a common mechanism for cell adhesion across many ECM proteins, including vitronectin, fibrinogen, and osteopontin, which also possess the RGD motif.[1][2][5] At least eight of the 24 known integrins, including key players in angiogenesis and tumor biology like αvβ3, αvβ5, and α5β1, recognize this sequence.[6][7]

The Leap to Cyclization: Enhancing Potency and Selectivity

While linear RGD peptides were invaluable research tools, their therapeutic potential was hampered by low binding affinity and rapid degradation by proteases in vivo.[8][9] The affinity of the linear hexapeptide GRGDSP, for instance, is approximately 1000 times lower than that of native fibronectin itself.[5][9] The breakthrough came in 1991 when Horst Kessler and his colleagues designed and synthesized the first this compound peptides.[7] They hypothesized that conformational constraint through cyclization would "lock" the peptide into a bioactive conformation, mimicking its structure within the native protein ligand and thereby enhancing its binding affinity and stability.[10]

This hypothesis proved correct. Cyclization dramatically improved several key parameters:

-

Binding Affinity: this compound peptides showed a 100 to 1000-fold increase in activity over their linear counterparts.[11][12] This is because the rigid structure reduces the entropic penalty of binding and pre-organizes the RGD motif for optimal interaction with the integrin binding pocket.[10]

-

Selectivity: By varying the amino acids flanking the RGD sequence within the cyclic structure, it became possible to develop peptides with high selectivity for specific integrin subtypes. For example, the cyclic pentapeptide cyclo(RGDfV) was found to be a potent inhibitor of αvβ3 while showing much lower affinity for the platelet integrin αIIbβ3, a critical feature for avoiding unwanted anti-thrombotic side effects.[11][13]

-

Stability: The cyclic backbone is inherently more resistant to enzymatic degradation by exopeptidases, leading to a longer half-life in biological systems.[9][14]

This innovation paved the way for the development of potent and selective integrin antagonists, culminating in clinical candidates like Cilengitide.[11][15]

Quantitative Comparison of RGD Peptide Binding Affinity

The superior binding characteristics of this compound peptides are evident in their 50% inhibitory concentration (IC50) values, which are consistently lower than those of linear peptides. Lower IC50 values denote higher binding affinity.

| Peptide | Integrin Subtype | IC50 (nM) | Assay Type |

| Linear Peptides | |||

| GRGDSP | αvβ3 | 200,000 | Solid-Phase Binding |

| GRGDSPK | αvβ3 | >10,000 | Cell-Based Binding |

| Cyclic Peptides | |||

| cyclo(RGDfV) | αvβ3 | 1.5 - 20 | Solid-Phase Binding |

| Cilengitide [cyclo(RGDf(NMe)V)] | αvβ3 | 3 | Solid-Phase Binding |

| Cilengitide [cyclo(RGDf(NMe)V)] | αvβ5 | 69 | Solid-Phase Binding |

| Cilengitide [cyclo(RGDf(NMe)V)] | α5β1 | 821 | Solid-Phase Binding |

| cyclo(RGDfK) | αvβ3 | ~100 | Cell-Based Binding |

Data compiled from multiple sources.[10][11][12]

Mechanism of Action: RGD-Integrin Signaling

The binding of a this compound peptide to an integrin is not a passive event; it triggers a cascade of intracellular signals known as "outside-in" signaling, which modulates critical cellular functions like adhesion, migration, proliferation, and survival. A central event in this process is the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. cellgs.com [cellgs.com]

- 3. japanprize.jp [japanprize.jp]

- 4. Aspects Of The Use Of RGD Peptides | Lambev | Varna Medical Forum [journals.mu-varna.bg]

- 5. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]

- 6. benchchem.com [benchchem.com]

- 7. RGD Forever!—Past, Present, and Future of a 3-Letter-Code in Radiopharmacy and Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Concept and progress in the development of RGD-containing peptide pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solid-Phase Synthesis of Tailed this compound Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cyclic RGD Peptides in Cell Adhesion and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The arginine-glycidyl-aspartic acid (RGD) sequence is a fundamental recognition motif for integrin-mediated cell adhesion to the extracellular matrix (ECM). While linear RGD peptides exhibit modest binding affinity, the conformational constraint imposed by cyclization significantly enhances their affinity and selectivity for various integrin subtypes. This technical guide provides an in-depth exploration of the role of cyclic RGD peptides in cell adhesion and the subsequent intracellular signaling cascades. It offers a comprehensive overview of their binding affinities, detailed experimental protocols for their study, and visual representations of the key signaling pathways, serving as a critical resource for researchers in cell biology, pharmacology, and materials science.

Introduction: The Significance of this compound Peptides

Integrins, a family of heterodimeric transmembrane receptors, are central players in cell-matrix and cell-cell interactions, influencing a myriad of cellular processes including adhesion, migration, proliferation, differentiation, and survival.[1][2] The RGD tripeptide sequence, present in numerous ECM proteins like fibronectin and vitronectin, is the primary ligand for many integrins.[3]

The development of synthetic RGD peptides has provided powerful tools to probe and modulate integrin function. However, the flexible nature of linear RGD peptides results in a significant entropic penalty upon binding to the relatively rigid integrin binding pocket, leading to lower affinity.[4] Cyclization of the RGD sequence pre-organizes the peptide into a bioactive conformation, reducing the conformational flexibility and thereby increasing the binding affinity and selectivity for specific integrin subtypes.[4][5] This enhanced activity has positioned this compound peptides as valuable candidates for various therapeutic and diagnostic applications, including anti-cancer therapy, targeted drug delivery, and bio-imaging.[3][6][7]

Quantitative Analysis of this compound-Integrin Interactions

The binding affinity of this compound peptides to different integrin subtypes is a critical parameter that dictates their biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin.

Table 1: Binding Affinities (IC50, nM) of Representative this compound Peptides to Various Integrins

| This compound Peptide | Integrin Subtype | IC50 (nM) | Reference |

| c(RGDfV) | αvβ3 | 0.54 - 9.9 | [8] |

| c(RGDfV) | αvβ5 | 8 | [8] |

| c(RGDfV) | α5β1 | >1000 | [9] |

| Cilengitide [c(RGDf(NMe)V)] | αvβ3 | 1.5 - 6 | [9] |

| Cilengitide [c(RGDf(NMe)V)] | αvβ5 | 250 - 503 | [9] |

| Cilengitide [c(RGDf(NMe)V)] | α5β1 | 15.4 | [5] |

| c(RGDfK) | αvβ6 | 52.0 ± 23.8 | [10] |

| A cyclic DKP-RGD peptidomimetic (compound 7) | αvβ6 | 2.3 ± 0.8 | [11] |

| A cyclic DKP-RGD peptidomimetic (compound 7) | α5β1 | 25.7 | [12] |

Note: IC50 values can vary depending on the specific assay conditions and the source of the integrin.

Core Signaling Pathways Activated by this compound Peptides

The binding of this compound peptides to integrins triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This process is initiated by the clustering of integrins and the recruitment of a multitude of signaling and adaptor proteins to the cytoplasmic tails of the integrin β subunit. These events lead to the formation of focal adhesions, which are dynamic structures that link the ECM to the actin cytoskeleton and serve as hubs for signal transduction.

Focal Adhesion Kinase (FAK) Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.[13] Upon integrin ligation by this compound peptides, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[13] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src leads to the phosphorylation of other tyrosine residues on FAK, resulting in its full catalytic activation and the initiation of downstream signaling cascades.[13]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth.[14][15][16] Activated FAK can recruit and activate PI3K at the plasma membrane.[16] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[14][15] PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[16][17] Activated Akt then phosphorylates a wide range of downstream targets to promote cell survival and inhibit apoptosis.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates gene expression, cell proliferation, and differentiation.[18][19] Integrin-mediated adhesion can activate the MAPK/ERK pathway through a FAK-dependent mechanism. Activated FAK can lead to the activation of the small GTPase Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK.[18][20] Phosphorylated ERK can translocate to the nucleus and regulate the activity of transcription factors, leading to changes in gene expression that promote cell proliferation.

Rho GTPases

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[21] Integrin-mediated adhesion activates these GTPases, leading to the formation of distinct actin structures: RhoA promotes the formation of stress fibers and focal adhesions, Rac1 induces the formation of lamellipodia and membrane ruffles, and Cdc42 is involved in the formation of filopodia.[21][22] The coordinated activation of these GTPases is essential for cell spreading, migration, and the establishment of cell polarity.

Experimental Protocols

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a surface coated with this compound peptides.

Materials:

-

96-well tissue culture plates

-

This compound peptide of interest (e.g., c(RGDfV))

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium (serum-free)

-

Cells of interest (e.g., HeLa cells, Human Dermal Fibroblasts)

-

Non-enzymatic cell detachment solution (e.g., EDTA/EGTA)

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid)

Procedure:

-

Plate Coating:

-

Blocking:

-

Cell Seeding:

-

Adhesion and Quantification:

-

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell attachment.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.[23]

-

Wash the wells thoroughly with water to remove excess stain.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.[23]

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Integrin Binding Assay (Competitive ELISA)

This assay measures the ability of a this compound peptide to compete with a known, labeled ligand for binding to a purified integrin.

Materials:

-

96-well high-binding microplate

-

Purified integrin receptor (e.g., αvβ3)

-

Biotinylated this compound peptide (or other labeled ligand)

-

Unlabeled this compound peptide (test compound)

-

Blocking buffer (e.g., 1% BSA in TBST)

-

Wash buffer (e.g., TBST)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the purified integrin (e.g., 1 µg/mL in PBS) overnight at 4°C.[6]

-

-

Blocking:

-

Wash the wells twice with wash buffer.

-

Block non-specific binding sites with 200 µL of blocking buffer for 2 hours at room temperature.[6]

-

-

Competitive Binding:

-

Prepare serial dilutions of the unlabeled this compound peptide.

-

Add 50 µL of the diluted unlabeled peptide to the wells.

-

Add 50 µL of a constant concentration of the biotinylated this compound peptide to all wells (except for the blank).

-

Incubate for 2 hours at room temperature to allow for competitive binding.[6]

-

-

Detection:

-

Wash the wells three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.[6]

-

Wash the wells three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate until a blue color develops.

-

Stop the reaction by adding 100 µL of stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Plot the absorbance against the concentration of the unlabeled peptide.

-

Calculate the IC50 value, which is the concentration of the unlabeled peptide that causes a 50% reduction in the signal from the labeled peptide.[5]

-

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol describes the analysis of the phosphorylation status of key signaling proteins (e.g., FAK, Akt, ERK) following cell treatment with this compound peptides.

Materials:

-

Cells of interest cultured to 70-80% confluency

-

This compound peptide

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the proteins of interest)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the this compound peptide for the desired time points.

-

Wash the cells once with ice-cold PBS.[13]

-

Lyse the cells by adding ice-cold lysis buffer directly to the culture dish.[13][24]

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[13]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK Y397) overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an ECL detection reagent and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH).

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound peptides are indispensable tools for investigating the intricate processes of cell adhesion and signaling. Their enhanced binding affinity and selectivity for specific integrin subtypes make them superior probes and potential therapeutic agents compared to their linear counterparts. A thorough understanding of their interactions with integrins and the downstream signaling pathways they elicit is crucial for advancing our knowledge of fundamental cellular processes and for the rational design of novel biomaterials and targeted therapies. The experimental protocols and signaling pathway diagrams provided in this technical guide offer a solid foundation for researchers to explore the multifaceted roles of this compound peptides in health and disease.

References

- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. This compound and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Investigating the Interaction of this compound Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Insights into the Binding of this compound Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

Targeting αvβ3 Integrin: A Technical Guide to Cyclic RGD Sequences

For Researchers, Scientists, and Drug Development Professionals

The αvβ3 integrin, a heterodimeric transmembrane receptor, is a key player in cell adhesion, signaling, migration, and angiogenesis. Its overexpression on various tumor cells and activated endothelial cells makes it a prime target for cancer therapy and diagnostic imaging.[1][2] The arginine-glycine-aspartic acid (RGD) tripeptide sequence, found in extracellular matrix proteins like vitronectin and fibronectin, is the primary recognition motif for αvβ3 integrin.[1][3] While linear RGD peptides exhibit binding, cyclization significantly enhances affinity and selectivity, making cyclic RGD peptides potent antagonists for targeting αvβ3.[4][5][6] This technical guide provides an in-depth overview of this compound sequences for targeting αvβ3 integrin, focusing on their structure-activity relationship, binding affinities, relevant signaling pathways, and detailed experimental protocols.

Structure-Activity Relationship (SAR) of this compound Peptides

The binding affinity and selectivity of this compound peptides for αvβ3 integrin are highly dependent on their conformation, which is dictated by the peptide's size, the nature of the amino acids flanking the RGD motif, and the type of cyclization.

Systematic SAR studies have revealed several key factors influencing the interaction of this compound peptides with αvβ3 integrin:

-

Conformational Rigidity : Cyclization constrains the peptide backbone, reducing the entropic penalty upon binding and pre-organizing the RGD motif in a bioactive conformation.[6][7] This leads to higher binding affinity compared to linear RGD peptides.[6][8]

-

Amino Acid Composition : The residues flanking the RGD sequence play a crucial role in determining specificity and affinity. For instance, the hydrophobicity and aromaticity of the amino acid at the X7 position in certain cyclic octapeptides are important for binding to a potential hydrophobic pocket on the integrin surface.[9][10]

-

Stereochemistry : The use of D-amino acids at specific positions can further enhance binding affinity and metabolic stability. For example, a D-amino acid with a hydrophobic side chain at position 7 in some analogs is preferred for higher binding affinity.[11]

-

Multimerization : Increasing the number of RGD motifs in a single molecule (dimers, tetramers, etc.) can significantly enhance binding affinity, a phenomenon attributed to both bivalency and an increased local concentration of the RGD motif.[4][12]

The logical relationship between these structural modifications and the resulting binding affinity is a critical aspect of designing potent and selective αvβ3 integrin antagonists.

Quantitative Binding Affinity Data

The binding affinity of this compound peptides is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The following tables summarize the binding affinities of various this compound peptides for αvβ3 integrin.

Table 1: IC50 Values of Monomeric this compound Peptides

| Peptide | Sequence | IC50 (nM) | Reference |

| Cilengitide | cyclo(RGDfV) | 0.25 | [11] |

| LXW64 | cGRGDdvc | 0.07 | [11][13] |

| LXW7 | cGRGDdvc | 0.46 | [2][14] |

| LXZ2 | - | 0.09 | [11] |

| P5 | cyclo(RGDf-N(Me)V-) | - | [15] |

Table 2: IC50 and Kd Values of Multimeric this compound Peptides

| Peptide | Type | IC50 (nM) | Kd (nM) | Reference |

| HYNIC-G3-monomer | Monomer | 358 ± 8 | - | [4] |

| HYNIC-PEG4-monomer | Monomer | 452 ± 11 | - | [4] |

| HYNIC-dimer | Dimer | 112 ± 21 | - | [4] |

| HYNIC-PEG4-dimer | Dimer | 84 ± 7 | - | [4] |

| HYNIC-3G3-dimer | Dimer | 61 ± 2 | - | [4] |

| HYNIC-2PEG4-dimer | Dimer | 52 ± 7 | - | [4] |

| HYNIC-3PEG4-dimer | Dimer | 60 ± 4 | - | [4] |

| HYNIC-tetramer | Tetramer | 7 ± 2 | - | [4] |

| 131I-c(RGD)2 | Dimer | - | 3.87 ± 0.05 | [16] |

| Fluorescein-dimeric cRGD | Dimer | - | 38.27 | [17] |

| 64Cu-labeled dimeric cRGD | Dimer | - | 33.85 | [17] |

αvβ3 Integrin Signaling Pathway

Upon binding of a this compound peptide, αvβ3 integrin undergoes a conformational change, leading to the activation of intracellular signaling cascades. This "outside-in" signaling plays a crucial role in cell proliferation, survival, and migration. A key downstream effector is the Focal Adhesion Kinase (FAK).

Binding of the RGD ligand to αvβ3 integrin leads to the recruitment and autophosphorylation of FAK.[18][19] This, in turn, creates a binding site for Src family kinases, leading to their activation.[20] The FAK/Src complex can then phosphorylate a variety of downstream targets, activating signaling pathways such as the ERK pathway, which promotes cell proliferation.[19] This signaling cascade is central to the role of αvβ3 integrin in tumor progression and angiogenesis.[2][18]

Experimental Protocols

The development and evaluation of this compound peptides involve a series of well-defined experimental procedures.

Synthesis and Purification of this compound Peptides

This compound peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[21]

Methodology:

-

Linear Peptide Assembly: The linear peptide is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

-

Cyclization: The linear peptide is cyclized in solution, often through the formation of a disulfide bond between two cysteine residues or an amide bond between the N- and C-termini or a side chain.

-

Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[21]

-

Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.[22]

In Vitro Binding Assays

Competitive binding assays are commonly used to determine the binding affinity (IC50) of this compound peptides.

Methodology:

-

Cell Culture: A cell line expressing αvβ3 integrin (e.g., U87MG human glioblastoma cells) is cultured.[7]

-

Competition: The cells are incubated with a known radiolabeled or fluorescently labeled RGD ligand and varying concentrations of the unlabeled test peptide.[3][7]

-

Incubation: The mixture is incubated to allow for competitive binding to the cell surface integrins.[7]

-

Washing: Unbound ligands are removed by washing the cells.[7]

-

Detection: The amount of bound labeled ligand is quantified using a suitable method (e.g., gamma counter for radiolabeled ligands or flow cytometry for fluorescently labeled ligands).[7][11]

-

Data Analysis: The IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the labeled ligand, is calculated by fitting the data to a sigmoidal dose-response curve.[7]

Cell Adhesion Assay

This assay evaluates the ability of this compound peptides to mediate cell adhesion.

Methodology:

-

Surface Coating: Culture surfaces are coated with the this compound peptide.[23]

-

Cell Seeding: Integrin-expressing cells are seeded onto the coated surfaces in serum-free media.[8][24]

-

Incubation: The cells are incubated for a specific period to allow for adhesion.[24]

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified, often by staining and microscopy.[24][25]

In Vivo Tumor Targeting Studies

These studies assess the ability of labeled this compound peptides to accumulate in tumors in animal models.

Methodology:

-

Animal Model: Tumor-bearing animal models are established, typically by implanting human tumor cells (e.g., U87MG) into immunodeficient mice.[14][26]

-

Radiolabeling: The this compound peptide is labeled with a radionuclide for imaging (e.g., 99mTc for SPECT or 18F for PET).[1][3]

-

Injection: The radiolabeled peptide is administered to the tumor-bearing animals.

-

Imaging: The biodistribution of the radiotracer is monitored over time using SPECT or PET imaging.[27]

-

Biodistribution Analysis: At the end of the study, tissues are harvested, and the radioactivity in each organ is measured to determine the tumor uptake and clearance from other organs.[26]

A typical experimental workflow for the evaluation of a novel this compound peptide is depicted below.

Conclusion

This compound peptides represent a highly promising class of molecules for the targeted delivery of therapeutics and imaging agents to αvβ3 integrin-expressing tumors. A thorough understanding of their structure-activity relationships, coupled with rigorous experimental evaluation, is essential for the design and development of novel and effective RGD-based strategies in oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. Radiolabeled this compound peptides as integrin alpha(v)beta(3)-targeted radiotracers: maximizing binding affinity via bivalency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Cell Adhesive Properties of Linear and this compound Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist [mdpi.com]

- 11. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A new this compound peptide dimer for integrin αvβ3 imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Integrin αVβ3 Signaling in the Progression of Osteoarthritis Induced by Excessive Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Targeting tumors with this compound-conjugated lipid nanoparticles loaded with an IR780 NIR dye: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ar.iiarjournals.org [ar.iiarjournals.org]

Conformational Analysis of Cyclic RGD Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the conformational analysis of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides. The constrained cyclic structure of these peptides enhances their binding affinity and selectivity for integrin receptors, making them promising candidates for therapeutic applications, including anti-angiogenic and anti-cancer agents.[1][2][3][4][5] Understanding the three-dimensional structure and dynamic behavior of these molecules is paramount for rational drug design and development.

Core Concepts in Cyclic RGD Peptide Conformation

The biological activity of this compound peptides is intrinsically linked to their three-dimensional structure.[1][6] Cyclization reduces the conformational flexibility inherent in linear peptides, pre-organizing the molecule into a bioactive conformation that mimics the RGD loop of extracellular matrix proteins like fibronectin and vitronectin.[2] This conformational constraint can lead to a significant increase in binding affinity and selectivity for specific integrin subtypes.[2][3]

Key determinants of the conformational landscape include:

-

The RGD Motif: The spatial arrangement of the Arginine and Aspartic acid side chains is critical for integrin binding. The distance between the Cβ atoms of these two residues is a crucial parameter, with optimal distances varying for different integrin subtypes.[2]

-

β-Turns: The peptide backbone of this compound peptides is often characterized by the presence of β-turns (e.g., type I, II, II'), which are crucial for defining the overall topology and orienting the RGD motif for receptor binding.[2]

-

Flanking Residues: Amino acids adjacent to the RGD sequence play a significant role in stabilizing specific conformations through steric and electronic effects. The inclusion of D-amino acids or N-methylated amino acids can introduce further conformational constraints, enhancing activity and selectivity.[2][3]

Experimental and Computational Approaches

The elucidation of the three-dimensional structure of this compound peptides relies on a synergistic combination of experimental techniques and computational simulations.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of cyclic peptides, providing insights into their dynamic behavior in a physiologically relevant environment.[2][9]

-

Sample Preparation:

-

NMR Data Acquisition:

-

Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify proton spin systems belonging to individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space proton-proton correlations, which are used to derive distance restraints (typically < 5 Å).[2][9]

-

¹H-¹³C and ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, these experiments facilitate resonance assignment.[2]

-

³J(HN,Hα) Coupling Constants: Measured from high-resolution 1D or 2D spectra to determine backbone dihedral angle (φ) restraints using the Karplus equation.[2][14]

-

-

Structure Calculation and Validation:

-

Resonance Assignment: Assign all observed proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence.[2]

-

Constraint Generation:

-

Structure Calculation: Utilize molecular modeling software such as CYANA, XPLOR-NIH, or AMBER to generate an ensemble of 3D structures that satisfy the experimental restraints.[2][15]

-

Structure Validation: Assess the quality of the calculated structures based on parameters such as the number of NOE violations and the root-mean-square deviation (RMSD) of the ensemble.[2]

-

X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information of this compound peptides, often in complex with their target integrin.[9]

-

Peptide Synthesis and Purification:

-

Synthesize the this compound peptide with high purity (>98%).[2]

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitating agents, buffers) using techniques like hanging drop or sitting drop vapor diffusion to obtain well-ordered single crystals. This is often the most challenging step.[2]

-

-

Data Collection:

-

Mount a single crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source.

-

Collect the diffraction pattern, which consists of a series of spots of varying intensity.[2]

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and reflection intensities.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model of the peptide into the electron density map.

-

Refine the model against the experimental data to improve its accuracy and validate the final structure.[2]

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of this compound peptides, complementing the static pictures obtained from NMR and X-ray crystallography.[1][16][17][18][19][20] These simulations can reveal the relative populations of different conformers and the transitions between them.[8][10][11]

-

System Setup:

-

Start with an initial 3D structure of the this compound peptide, obtained from experimental methods or generated using molecular modeling software.[2]

-

Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., CHARMM, AMBER) to describe the interatomic interactions.[6]

-

Perform an initial energy minimization of the system to remove steric clashes.[2]

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).[2]

-

-

Production Run:

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate various structural and dynamic properties:

-

Root Mean Square Deviation (RMSD): To assess the overall structural stability and identify conformational changes.[2][21]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.[2]

-

Dihedral Angle Analysis: To characterize the backbone and side-chain conformations.[2][21]

-

Hydrogen Bond Analysis: To identify stable intramolecular hydrogen bonds that contribute to the peptide's structure.[6]

-

Clustering Analysis: To group similar conformations and estimate their relative populations.

-

-

Quantitative Conformational and Binding Affinity Data

The following tables summarize key quantitative data for representative this compound peptides, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Integrin Binding Affinities (IC₅₀, nM)

| Cyclic Peptide | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | Reference |

| Cilengitide (c(RGDf(NMe)V)) | 0.5 - 5 | 5 - 50 | 50 - 500 | > 1000 | [3][5] |

| c(RGDfV) | 1 - 10 | 10 - 100 | 100 - 1000 | > 1000 | [3] |

| A Sub-nanomolar αvβ3 Ligand | 0.257 | 25.7 | - | - | [22] |

Table 2: Key Conformational Parameters

| Parameter | Description | Typical Values/Observations | Reference |

| Arg Cβ - Asp Cβ Distance | Distance between the Cβ atoms of the Arg and Asp side chains. | ~7.5 - 8.5 Å for αIIbβ3; < 6.7 Å for αvβ3 and α5β1 | [2] |

| RMSD | Root-mean-square deviation of backbone atoms from a reference structure. | Lower values indicate greater rigidity. Cyclic peptides generally have lower RMSD than linear counterparts. | [21] |

| Dihedral Angles (φ, ψ) | Backbone torsion angles that define the peptide's conformation. | Constrained by the cyclic structure and the presence of specific turn types. | [2][21] |

Signaling Pathways and Experimental Workflows

The interaction of this compound peptides with integrins triggers intracellular signaling cascades that modulate key cellular processes such as adhesion, migration, proliferation, and survival.[23][24]

Integrin-Mediated Signaling Pathway

The binding of a this compound peptide to an integrin receptor can initiate a cascade of intracellular events. A simplified representation of this "outside-in" signaling is depicted below.

Caption: Simplified integrin "outside-in" signaling pathway initiated by this compound peptide binding.

General Workflow for Conformational Analysis

The comprehensive conformational analysis of a novel this compound peptide typically follows a structured workflow, integrating experimental and computational methods.

Caption: Integrated workflow for the conformational analysis of this compound peptides.

Conclusion

The conformational analysis of this compound peptides is a multifaceted endeavor that is crucial for the development of targeted therapeutics. By combining the strengths of high-resolution experimental techniques like NMR and X-ray crystallography with the dynamic insights from molecular dynamics simulations, researchers can gain a detailed understanding of the structural features that govern their biological activity. This knowledge is instrumental in the design of next-generation this compound peptides with enhanced affinity, selectivity, and therapeutic potential.

References

- 1. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 8. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. NMR and molecular modeling characterization of RGD containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The effect of conformation on the solution stability of linear vs. This compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Insights into the Binding of this compound Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Cellular Interaction: An In-depth Technical Guide to Cyclic RGD Peptide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp (RGD) sequence is a fundamental motif in cell biology, mediating the interaction between extracellular matrix (ECM) proteins and transmembrane integrin receptors. While linear RGD peptides mimic this interaction, their clinical and research applications are often limited by low stability and poor receptor affinity. Cyclization of the RGD motif has emerged as a pivotal strategy to overcome these limitations, yielding derivatives with enhanced stability, higher binding affinity, and improved selectivity for specific integrin subtypes. This technical guide provides a comprehensive overview of cyclic RGD peptide derivatives, their functions, the experimental protocols used to characterize them, and the signaling pathways they modulate.

Enhanced Binding Affinity and Selectivity through Cyclization

This compound peptides exhibit significantly higher binding affinity and stability compared to their linear counterparts.[1] This enhanced affinity is largely attributed to the conformational rigidity imposed by the cyclic structure, which pre-organizes the RGD motif into a bioactive conformation for optimal interaction with integrin receptors.[1] Molecular dynamics simulations have shown that this compound peptides form more stable complexes with integrins, such as αvβ3, due to stronger interaction energies.[2]

Quantitative Comparison of Binding Affinity

The 50% inhibitory concentration (IC50) is a key metric for quantifying the binding affinity of RGD peptides to integrins, with lower values indicating higher affinity. The following tables summarize the IC50 values for various this compound peptides, highlighting their potency and selectivity.

Table 1: IC50 Values of Monomeric and N-Methylated this compound Peptides for Integrin Receptors

| Peptide | Integrin Subtype | IC50 (nM) |

| cyclo(RGDfV) (L1) | αVβ3 | - |

| P1 | αVβ3 | >1000 |

| P3 | αVβ3 | >1000 |

| P4 | αVβ3 | 1400 |

| cyclo(RGDf-N(Me)V-) (P5) | αVβ3 | 0.58 |

| GRGDSPK (linear standard) | αIIbβ3 | - |

| L1 | αIIbβ3 | 1800 |

| P1 | αIIbβ3 | >20000 |

| P3 | αIIbβ3 | >20000 |

| P4 | αIIbβ3 | 11000 |

| P5 | αIIbβ3 | 890 |

Data sourced from a study on N-methylated this compound peptides.[3]

Table 2: Integrin αvβ3 Binding Affinity of Multimeric HYNIC-Conjugated this compound Peptides

| Peptide | IC50 (nM) against 125I-echistatin |

| HYNIC-tetramer | 7 ± 2 |

| HYNIC-2PEG4-dimer | 52 ± 7 |

| HYNIC-3PEG4-dimer | 60 ± 4 |

| HYNIC-3G3-dimer | 61 ± 2 |

| HYNIC-PEG4-dimer | 84 ± 7 |

| HYNIC-dimer | 112 ± 21 |

| HYNIC-G3-monomer | 358 ± 8 |

| HYNIC-PEG4-monomer | 452 ± 11 |

Data from competitive displacement assays using U87MG human glioma cells.[4]

Table 3: Integrin αvβ3 Binding Affinity of Multimeric DOTA-Conjugated this compound Peptides

| Peptide | IC50 (nM) against 125I-echistatin |

| DOTA-tetramer | 10 ± 2 |

| DOTA-3PEG4-dimer | 62 ± 6 |

| DOTA-3G3-dimer | 74 ± 3 |

| DOTA-dimer | 102 ± 5 |

Data from competitive displacement assays using U87MG human glioma cells.[4]

Table 4: Integrin αvβ3 Binding Affinity of Multimeric RGD Conjugates

| Peptide | IC50 (nM) against 125I-c(RGDyK) |

| DOTA-2P4G-RGD(4) | 0.2 ± 0.1 |

| DOTA-6P-RGD(4) | 0.3 ± 0.1 |

| DOTA-2P-RGD(4) | 0.5 ± 0.1 |

| DOTA-3P-RGD(2) | 1.5 ± 0.2 |

| DOTA-P-RGD(2) | 5.0 ± 1.0 |

| DOTA-P-RGD | 44.3 ± 3.5 |

| c(RGDfK) | 49.9 ± 5.5 |

| DOTA-6P-RGK(4) | 437 ± 35 |

Data from competitive displacement assays using U87MG human glioma cells.[5]

Key Functions and Applications

The high affinity and selectivity of this compound peptides for integrins, particularly αvβ3 which is overexpressed in many solid tumors and tumor neovasculature, make them invaluable tools in medicine and research.[6][7]

Targeted Cancer Therapy and Imaging

This compound peptides are extensively used for targeted drug delivery to tumors.[8] They can be conjugated to nanoparticles, liposomes, or cytotoxic agents to enhance their accumulation at the tumor site, thereby increasing therapeutic efficacy and reducing systemic toxicity.[6][7][8] For instance, cRGD-modified liposomes loaded with doxorubicin (B1662922) have shown enhanced cellular uptake in integrin-overexpressing human glioma cells.[6][7] Furthermore, radiolabeled this compound peptides are employed as tracers in Positron Emission Tomography (PET) for non-invasive tumor imaging and monitoring of anti-angiogenic therapy.[9]

Inhibition of Angiogenesis

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. The αvβ3 integrin plays a crucial role in this process.[3] this compound peptides, by acting as antagonists to αvβ3, can inhibit angiogenesis, making them promising candidates for cancer therapy.[3] Cilengitide, a this compound peptide antagonist of αvβ3 and αvβ5 integrins, has been investigated in clinical trials for this purpose.[10]

Drug Delivery Systems

The conjugation of this compound peptides to drug delivery systems like liposomes significantly improves their therapeutic index. One study demonstrated that cRGD-modified sterically stabilized liposomes loaded with doxorubicin exhibited a long circulation time in rats, with a half-life (t1/2) of 24.10 hours, comparable to non-targeted liposomes (25.32 hours).[6][7] The area under the curve for these targeted liposomes was 6.4-fold higher than that of the free doxorubicin solution, indicating enhanced drug exposure.[6][7]

Integrin-Mediated Signaling Pathways

The binding of this compound peptides to integrins on the cell surface triggers a cascade of intracellular signaling events known as "outside-in" signaling.[11] This process leads to the clustering of integrins and the formation of focal adhesions, which are crucial for cell adhesion, migration, proliferation, and survival. A key event in this pathway is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of Linear vs. This compound Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Radiolabeled this compound Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of In-Labeled this compound Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrothis compound-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Strategies for Enhancing RGD Peptide Stability

An In-Depth Technical Guide to the In Vivo Stability of Cyclic RGD Peptides

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp (RGD) peptide sequence is a cornerstone of targeted therapeutics and diagnostics due to its role in mediating cell adhesion to the extracellular matrix by binding to integrin receptors.[1] Integrins, particularly αvβ3, are overexpressed on various tumor cells and activated endothelial cells in the tumor neovasculature, making them an excellent target for cancer therapy and imaging.[2][3] However, the therapeutic potential of simple, linear RGD peptides is severely hampered by their poor in vivo stability.[4] They are susceptible to rapid enzymatic degradation by proteases and swift renal clearance, leading to a short circulation half-life and reduced efficacy.[5][6]

To overcome these limitations, significant research has focused on enhancing peptide stability. Cyclization has emerged as a highly effective strategy.[4][5] By constraining the peptide's conformational flexibility, cyclization renders the structure less recognizable to proteolytic enzymes, thereby significantly increasing its resistance to degradation and improving its pharmacokinetic profile.[5][7][8] This guide provides a comprehensive overview of the in vivo stability of this compound peptides, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

While linear RGD peptides are readily cleaved by serum proteases, several modification strategies have been developed to enhance their in vivo half-life.

-

Cyclization : This is the most common and effective method for improving stability. The rigid structure of a cyclic peptide is a poorer substrate for many proteases.[6][9] Cyclization can be achieved through methods like disulfide bridging between cysteine residues, head-to-tail amide bond formation, or creating a lactam bridge.[5] Compared to their linear counterparts, this compound peptides exhibit significantly higher stability.[5][8][9] For instance, one study found a this compound peptide to be 30-fold more stable than its linear equivalent at a neutral pH.[9][10]

-

D-Amino Acid Substitution : Replacing naturally occurring L-amino acids with their D-isomers at positions not critical for integrin binding can sterically hinder protease recognition and cleavage.[5][6]

-

PEGylation : The attachment of polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, which reduces renal clearance and shields it from enzymatic attack, leading to a prolonged circulation half-life.[5][7]

-

Multimerization : Incorporating multiple RGD sequences into a single molecule, such as dimeric or tetrameric constructs, can increase the binding affinity for integrin receptors and improve tumor-targeting capabilities.[2][4][11]

Quantitative Data on the In Vivo Stability and Pharmacokinetics of this compound Peptides

The following table summarizes key pharmacokinetic data from various studies on this compound peptides and their conjugates. This data highlights the significant improvements in circulation time achieved through modification.

| Peptide/Conjugate | Half-life (t½) | Animal Model | Key Findings & Context | Reference |

| cRGD-modified Liposomes (RGD-DXRL-PEG) | 24.10 hours | Sprague-Dawley Rats | The targeted liposomes demonstrated long-circulating properties in rat plasma, significantly extending the half-life compared to the free drug. | [12][13] |

| Non-targeted Liposomes (DXRL-PEG) | 25.32 hours | Sprague-Dawley Rats | The non-targeted liposomes also showed a long circulation time, indicating the significant role of the PEGylated liposomal carrier in extending half-life. | [12][13] |

| Prodrug of Cyclic Hexapeptide (12P) | Degraded in < 5 mins in plasma | Rats | The prodrug was designed for oral bioavailability and rapidly converted to the parent peptide in plasma. This strategy increased the oral bioavailability of the parent peptide by over 70-fold. | [14] |

| 68Ga-labeled DOTA-E(cRGDfK)2 | N/A (Rapid renal excretion) | NSCLC Xenograft Mice | The radiolabeled dimeric peptide showed rapid clearance from the blood and excretion primarily through the renal system, which is desirable for imaging agents to achieve high tumor-to-background contrast. | [15] |

| 99mTc-labeled RGD Conjugate | N/A (Rapid blood clearance) | Normal CF-1 Mice | The tracer exhibited rapid clearance from the blood, with excretion mainly via the renal-urinary system, a common characteristic for peptide-based imaging agents. | [16] |

Experimental Protocols for Stability Assessment

Assessing the in vivo stability of this compound peptides is a critical step in their development. This involves a combination of in vitro and in vivo methods.

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This assay provides a preliminary assessment of a peptide's susceptibility to degradation by plasma enzymes.[17]

Objective: To determine the half-life of a this compound peptide in plasma.

Methodology:

-

Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL). Obtain fresh or commercially sourced animal or human plasma (e.g., rat, mouse, human).[17]

-